molecular formula C16H11ClN2O6 B11708280 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione

2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B11708280
M. Wt: 362.72 g/mol
InChI Key: HCVRCOZSVDQRSN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chloro-substituted phenyl ring and a nitroisoindole moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the chloro-dimethoxyphenyl precursor. One common method involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable nitrating agent under controlled conditions to introduce the nitro group. The resulting intermediate is then subjected to cyclization reactions to form the isoindole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .

Chemical Reactions Analysis

2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogenation catalysts, reducing agents like sodium borohydride, and nucleophilic reagents.

Scientific Research Applications

2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H11ClN2O6

Molecular Weight

362.72 g/mol

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H11ClN2O6/c1-24-12-7-11(13(25-2)6-9(12)17)18-15(20)8-4-3-5-10(19(22)23)14(8)16(18)21/h3-7H,1-2H3

InChI Key

HCVRCOZSVDQRSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC)Cl

Origin of Product

United States

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